molecular formula C11H13N5O2 B4031944 2-phenoxy-N-(1H-tetrazol-5-yl)butanamide

2-phenoxy-N-(1H-tetrazol-5-yl)butanamide

Cat. No.: B4031944
M. Wt: 247.25 g/mol
InChI Key: FERNKODRBWPYEQ-UHFFFAOYSA-N
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Description

2-phenoxy-N-(1H-tetrazol-5-yl)butanamide is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(1H-tetrazol-5-yl)butanamide typically involves the reaction of a phenoxy-substituted butanamide with a tetrazole derivative. One common method includes the use of a multicomponent reaction involving carbonyl compounds, malononitrile, and sodium azide in the presence of a catalyst such as nickel(II) oxide nanoparticles . This method is advantageous due to its short reaction times, high yields, and simple work-up procedures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and scalable catalysts can enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(1H-tetrazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions to form phenolic derivatives.

    Reduction: The tetrazole ring can be reduced to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-(1H-tetrazol-5-yl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(1H-tetrazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-(1H-tetrazol-5-yl)butanamide is unique due to its specific combination of a phenoxy group and a tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and efficacy in certain applications.

Properties

IUPAC Name

2-phenoxy-N-(2H-tetrazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-2-9(18-8-6-4-3-5-7-8)10(17)12-11-13-15-16-14-11/h3-7,9H,2H2,1H3,(H2,12,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERNKODRBWPYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NNN=N1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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